1,4-Dihydroindeno[1,2-c]pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused bicyclic structure that includes both an indene and a pyrazole moiety. Its unique structure allows for various modifications, leading to a diverse range of derivatives with potential applications in pharmacology.
1,4-Dihydroindeno[1,2-c]pyrazole can be classified under the category of tricyclic pyrazoles. Its derivatives have been synthesized and studied for their biological properties, particularly in the context of cannabinoid receptor modulation and anticancer activities. The synthesis of this compound often involves classical organic reactions, including cyclocondensation and acylation techniques.
The synthesis of 1,4-dihydroindeno[1,2-c]pyrazole typically involves several key steps:
For instance, one study described the synthesis of 6-chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazoles using microwave-assisted cyclocondensation of arylhydrazine hydrochloride with indene derivatives in ethanol .
1,4-Dihydroindeno[1,2-c]pyrazole can participate in various chemical reactions due to its functional groups:
Recent studies have highlighted the biological evaluation of these compounds as selective ligands for cannabinoid receptors CB1 and CB2, showcasing their potential therapeutic applications .
The mechanism of action for 1,4-dihydroindeno[1,2-c]pyrazole derivatives often involves their interaction with cannabinoid receptors. These compounds can act as agonists or antagonists depending on their structural modifications:
In vitro assays have demonstrated that these compounds can modulate signaling pathways involved in cellular proliferation and apoptosis.
Analytical techniques such as High-Resolution Mass Spectrometry (HRMS) have been employed to confirm the molecular weight and purity of synthesized compounds .
The applications of 1,4-dihydroindeno[1,2-c]pyrazole extend across several scientific fields:
The chemical foundation of 1,4-dihydroindeno[1,2-c]pyrazole emerged from classical heterocyclic chemistry methodologies, primarily adapting the well-established Knorr pyrazole synthesis. Early synthetic routes relied on the cyclocondensation of 1-indanone derivatives with hydrazine precursors. A representative approach involved reacting 1-indanone with diethyl oxalate under basic conditions (sodium ethoxide) to form intermediate 1,3-diketoesters 3. These diketoesters, existing predominantly in their enolized form (3′), subsequently underwent cyclization with substituted hydrazines in ethanol under reflux conditions to yield the tricyclic 1,4-dihydroindeno[1,2-c]pyrazole core (4) [2] [5]. This route provided access to the fundamental scaffold but often faced challenges related to regioselectivity and moderate yields, particularly with unsymmetrical hydrazines.
Further refinements focused on improving efficiency and regiocontrol. Modifications included employing diverse catalysts (e.g., copper triflate with ionic liquids like [bmim]PF₆) and optimizing reaction conditions (solvent, temperature) [5]. The core structure’s rigidity and planar nature were recognized early as advantageous for probing biological interactions, stimulating investigation into its pharmacophoric potential beyond simple heterocyclic chemistry. Table 1 summarizes key early synthetic approaches.
Table 1: Early Synthetic Approaches to the 1,4-Dihydroindeno[1,2-c]pyrazole Core
Starting Materials | Reagents/Conditions | Key Intermediate | Final Product | Key Features |
---|---|---|---|---|
1-Indanone + Diethyl oxalate | NaOEt, EtOH, then R-NHNH₂, Δ, EtOH | 1,3-Diketoester 3 | 1-Aryl-1,4-dihydroindeno[1,2-c]pyrazole-7-carboxylate 4 | Classic route; regioselectivity issues possible |
1-Indanone derivatives | Substituted hydrazines, various catalysts (e.g., nano-ZnO, Cu(OTf)₂/[bmim]PF₆) | Varied | Substituted 1,4-dihydroindeno[1,2-c]pyrazoles | Improved yields/selectivity; catalyst-dependent |
The 1,4-dihydroindeno[1,2-c]pyrazole system (1) was rationally conceptualized as a conformationally restricted analogue of simpler, more flexible pyrazole-based pharmacophores. Its structure comprises a pyrazole ring fused to an indane system, resulting in a rigid, planar tricyclic architecture. This fusion locks rotational freedom around key bonds present in simpler diarylpyrazoles (e.g., the prototypical cannabinoid receptor antagonist SR141716A/Rimonabant). Computational and crystallographic analyses confirmed its near-planar geometry, which enforces precise spatial orientation of substituents attached to the N1, C3, and the fused phenyl ring [2].
This rigidification strategy was predicated on the hypothesis that constraining a ligand’s bioactive conformation would enhance binding affinity and selectivity by reducing the entropic penalty associated with binding flexible molecules to their protein targets. The bicyclic indeno[1,2-c]pyrazole effectively positions substituents at positions equivalent to the ortho- and meta-positions of one aromatic ring and the N1-position of the pyrazole in flexible diarylpyrazole counterparts, creating a distinct spatial presentation of pharmacophoric elements [2] [5].
The scaffold’s significant entrance into medicinal chemistry occurred through its application as a rigid cannabinoid receptor probe. Researchers designed 1,4-dihydroindeno[1,2-c]pyrazole carboxamides (1a, 1b) as conformationally constrained mimics of SR141716A to elucidate the binding requirements for the central (CB₁) and peripheral (CB₂) cannabinoid receptors. Binding studies revealed a dramatic and unexpected shift in pharmacological profile compared to the flexible lead [2].
While compounds like SR141716A exhibited high affinity for CB₁, constrained analogues like 1a displayed remarkable selectivity for the CB₂ receptor (Ki CB₂ ~ 1-5 nM), often with >1000-fold selectivity over CB₁. This profound selectivity was attributed to the unique three-dimensional presentation of the pharmacophore enforced by the rigid scaffold, which better complemented the ligand-binding pocket of CB₂ than CB₁. Structure-activity relationship (SAR) studies established that N1-linked piperidinyl carboxamide substituents were critical for high CB₂ affinity and selectivity within this series [2]. Table 2 highlights key findings from this cannabinoid research phase.
Table 2: 1,4-Dihydroindeno[1,2-c]pyrazoles in Cannabinoid Receptor Pharmacology
Compound | R Group (N1-Substituent) | CB₁ Ki (nM) | CB₂ Ki (nM) | CB₂ Selectivity (CB₁/CB₂) | Key Finding |
---|---|---|---|---|---|
SR141716A | Piperidinyl (Flexible) | ~1 | >1000 | <0.001 | Reference CB₁ antagonist |
1a | Piperidinyl carboxamide | ~6000 | ~1 | ~6000 | Highly selective CB₂ ligand |
1b | Modified piperidinyl carboxamide | ~2000 | ~5 | ~400 | Confirmed importance of carboxamide for CB₂ affinity |
The success of the 1,4-dihydroindeno[1,2-c]pyrazole core in cannabinoid pharmacology spurred its investigation in other therapeutic areas, particularly oncology, where it emerged as a potent kinase inhibitory scaffold. High-throughput screening (HTS) campaigns identified derivatives bearing this core as hits against Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and an attractive cancer target. Subsequent hit-to-lead optimization, guided by X-ray co-crystallography, yielded compounds like 21, 41, and 43 with exceptional CHK1 inhibitory potency (<10 nM) and significant selectivity over related kinases [1].
Crystallographic studies revealed that different sub-series (e.g., 21 vs 41) adopted distinct hydrogen-bonding patterns within the CHK1 ATP-binding pocket, particularly within the specificity pocket, explaining the high potency and enabling structure-based design. Functionally, compounds 41 and 43 potentiated the cytotoxicity of DNA-damaging agents (doxorubicin, camptothecin) in cell proliferation assays (MTS, soft agar) and abrogated the G2/M cell cycle checkpoint in a mechanism-based FACS assay, validating CHK1 inhibition as a strategy for chemosensitization [1].
Concurrently, research diverged into targeting tubulin polymerization. Strategic modifications at the C7 position of the indenopyrazole core led to compounds like 6a and 6n. These derivatives exhibited low nanomolar antiproliferative activity against diverse cancer cell lines (HepG2, HeLa, PC3, MCF-7). 6a was confirmed as a potent inhibitor of tubulin polymerization, binding at the colchicine site, disrupting microtubule dynamics in A549 cells, arresting cells in G2/M phase (associated with cyclin B1 and p-cdc2 modulation), and inducing caspase-dependent apoptosis [3]. Notably, 6a demonstrated significant in vivo antitumor efficacy (59.1% tumor growth suppression at 50 mg/kg, ip) in an NSCLC xenograft model without overt toxicity, underscoring the scaffold’s therapeutic potential beyond kinase inhibition [3]. Table 3 compares key anticancer applications.
Table 3: Diversification into Kinase and Tubulin Inhibition for Anticancer Applications
Target/Mechanism | Exemplary Compounds | Key Structural Features | In Vitro Activity | Functional Cellular Effect | In Vivo Activity |
---|---|---|---|---|---|
CHK1 Inhibition | 21, 41, 43 | Varied C3/C6 substituents; specific H-bonding motifs | IC₅₀ < 10 nM vs CHK1 | Chemopotentiation of DNA-damaging agents; G2/M checkpoint abrogation | Not reported in cited sources |
Tubulin Polymerization Inhibition (Colchicine site) | 6a, 6n | 7-ethoxy with acetamide/hydroxamic acid linker; 3-anilino | IC₅₀ low nM (multiple cell lines); Tubulin IC₅₀ ~ 2 µM | Microtubule disruption; G2/M arrest; Apoptosis induction | 59.1% tumor growth inhibition (A549 xenograft) |
The structural evolution of 1,4-dihydroindeno[1,2-c]pyrazole—from its roots in classical heterocyclic synthesis to its conceptualization as a rigidified pharmacophore, and its subsequent validation in diverse high-impact therapeutic targets (CB₂ receptors, CHK1 kinase, tubulin)—exemplifies its status as a privileged scaffold in medicinal chemistry. Its inherent planarity and capacity for diverse substitution patterns enable precise targeting of structurally distinct binding pockets, driving continued interest in exploring novel derivatives for unmet medical needs, particularly in oncology.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0